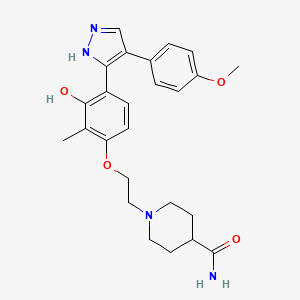
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to be closely related to a family of molecules that are often studied for their potential as imaging agents or ligands for receptor sites in neurological studies. For instance, compounds with similar structures have been synthesized for potential use in PET (Positron Emission Tomography) imaging, targeting specific receptors like CB1 cannabinoid receptors (Kumar et al., 2004).
Synthesis Analysis
The synthesis of structurally related compounds often involves multi-step organic reactions, starting from basic aromatic or heterocyclic compounds. Kumar et al. (2004) describe a synthesis route for a related compound, starting from 4-OTBDPS-propiophenone, leading to a potential PET imaging agent with high specificity and activity. Such syntheses usually involve nucleophilic substitution reactions, amide bond formation, and cyclization steps to achieve the desired scaffold (Kumar et al., 2004).
Molecular Structure Analysis
Molecular structure and conformational analysis are critical for understanding the interaction of these compounds with biological targets. For example, Shim et al. (2002) conducted a detailed study on the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor, employing molecular orbital methods for conformational analysis (Shim et al., 2002).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are influenced by their functional groups and structural configuration. Microwave-assisted reactions, for instance, have been used to directly amidate similar structures, indicating a method for modifying the carboxamide group to introduce various substituents (Milosevic et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for drug formulation and development. X-ray powder diffraction data provide insights into the crystalline nature and purity of such compounds (Qing Wang et al., 2017).
Applications De Recherche Scientifique
Synthesis and Characterization
1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide is a complex organic compound involved in various chemical synthesis processes. Research has demonstrated methodologies for the synthesis of related compounds through microwave-assisted direct amidation processes. These processes involve treating specific hydroxy-carboxylates with primary aliphatic amines or piperidine derivatives to yield corresponding carboxamides in good yields, highlighting a potential route for synthesizing such complex molecules (Milosevic et al., 2015).
Molecular Interaction Studies
The compound's molecular interactions, especially with receptors, are a significant area of interest. Analogous compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their antagonist properties against specific receptors. These studies involve molecular orbital methods and conformational analysis to understand the interaction mechanisms with receptors, offering insights into the potential biological activities of related compounds (Shim et al., 2002).
Radioligand Development for Imaging
The structural framework of 1-(2-(3-hydroxy-4-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-methylphenoxy)ethyl)piperidine-4-carboxamide shares similarities with compounds explored as potential radioligands for imaging studies, such as PET (Positron Emission Tomography). Studies on related compounds, like 1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, have demonstrated the synthesis and evaluation of radiolabeled versions for selective labeling of receptors in brain imaging (Kumar et al., 2004).
Antimicrobial Activity Exploration
The pyrazole and piperidine moieties present in the compound are often explored for their antimicrobial properties. Synthesis of new derivatives incorporating these functional groups has led to compounds with significant in vitro cytotoxic activities against specific carcinoma cells, indicating potential applications in developing antimicrobial and anticancer agents (Hassan et al., 2014).
Propriétés
IUPAC Name |
1-[2-[3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methylphenoxy]ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4/c1-16-22(33-14-13-29-11-9-18(10-12-29)25(26)31)8-7-20(24(16)30)23-21(15-27-28-23)17-3-5-19(32-2)6-4-17/h3-8,15,18,30H,9-14H2,1-2H3,(H2,26,31)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGANKADQXYCPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CC=C(C=C3)OC)OCCN4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

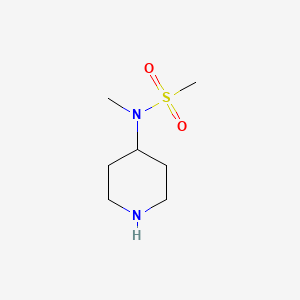
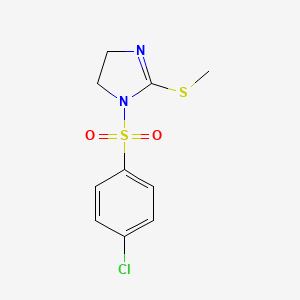
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)
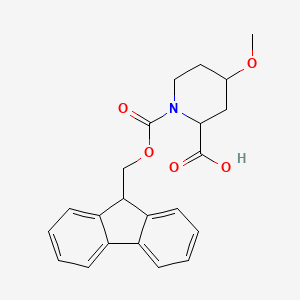

![Methyl 3-(2-bromoacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2497223.png)
![N-(2-methoxy-5-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2497226.png)
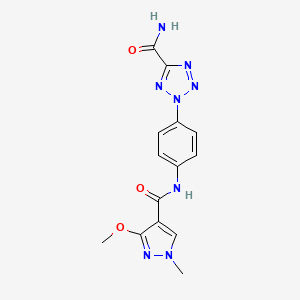
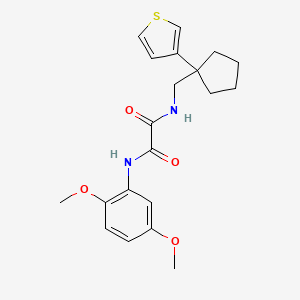
![3-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B2497231.png)
![2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2497232.png)
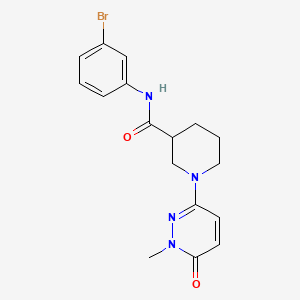
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2497235.png)
